molecular formula C23H22ClNO7 B13839371 2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester

2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester

Cat. No.: B13839371
M. Wt: 459.9 g/mol
InChI Key: MBHBFOUIXIYGMG-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy-methyl group, and an isoindol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with a suitable hydroxy-methylating agent to form the intermediate compound. This intermediate is then reacted with ethyl 4-bromo-3-oxobutanoate in the presence of a base to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include 2-chlorobenzaldehyde, hydroxy-methylating agents, and ethyl 4-bromo-3-oxobutanoate .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carbonyl derivatives, alcohol derivatives, and substituted phenyl derivatives .

Scientific Research Applications

2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H22ClNO7

Molecular Weight

459.9 g/mol

IUPAC Name

ethyl 2-[(2-chlorophenyl)-hydroxymethyl]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate

InChI

InChI=1S/C23H22ClNO7/c1-2-32-23(30)19(20(27)16-9-5-6-10-17(16)24)18(26)13-31-12-11-25-21(28)14-7-3-4-8-15(14)22(25)29/h3-10,19-20,27H,2,11-13H2,1H3

InChI Key

MBHBFOUIXIYGMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1Cl)O)C(=O)COCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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